REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][O:12][C:13]1[CH:18]=[C:17]([CH3:19])[C:16]([S:20]([N:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH:24]2[CH2:29][OH:30])(=[O:22])=[O:21])=[C:15]([CH3:31])[CH:14]=1.C(N(CC)CC)C>C(Cl)Cl.O>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH3:31])[C:16]([S:20]([N:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH:24]2[CH:29]=[O:30])(=[O:21])=[O:22])=[C:17]([CH3:19])[CH:18]=1
|
Name
|
|
Quantity
|
12.76 mmol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.38 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
3.1 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=C1)C)S(=O)(=O)N1C(CCCC1)CO)C
|
Name
|
|
Quantity
|
12.76 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
this was then stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solution was added dropwise to the reaction solution at −78° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride (3×60 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was employed in the next stage without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=C(C(=C1)C)S(=O)(=O)N1C(CCCC1)C=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |